N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine
Description
Structural Isomerism Analysis
The compound’s structure precludes geometric (cis-trans) isomerism due to the absence of double bonds or restricted rotation sites. Similarly, no stereoisomers are reported, as the nitrogen center lacks chiral substituents. Structural isomerism is theoretically possible given the molecular formula, but no validated isomers of this specific compound are documented in the literature. For instance, alternative arrangements of the nitroso and acetoxymethyl groups could yield isomers, but such derivatives remain unreported in authoritative databases.
Properties
CAS No. |
312304-89-5 |
|---|---|
Molecular Formula |
C7H13ClN2O3 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
[4-chlorobutyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H13ClN2O3/c1-7(11)13-6-10(9-12)5-3-2-4-8/h2-6H2,1H3 |
InChI Key |
UWZYBQXLLFWIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(CCCCCl)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, involves similar synthetic routes but on a larger scale. The process must adhere to strict regulatory guidelines to minimize the presence of nitrosamine impurities in the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds with different oxidation states.
Reduction: Reduction reactions can convert nitrosamines to amines.
Substitution: Substitution reactions can occur at the nitroso group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for nitrosation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amines .
Scientific Research Applications
Cancer Research
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine is primarily studied for its potential mutagenic properties and its implications in cancer research. It serves as a model compound for:
- Investigating DNA Damage : The compound has been shown to induce DNA damage through alkylation, leading to mutations that may contribute to carcinogenesis. Its ability to form stable DNA cross-links inhibits DNA replication and transcription, resulting in cytotoxic effects on cells .
- Mechanisms of Carcinogenesis : Studies indicate that nitrosamines like this compound can cause gene mutations by alkylating cellular nucleophiles in vivo, which is a critical pathway in the development of cancer .
Development of Anticancer Agents
Due to its mutagenic properties, this compound is being explored for:
- Targeted Cancer Therapies : The compound's ability to selectively induce DNA cross-linking is being investigated for use in targeted therapies that exploit its cytotoxicity against cancer cells while minimizing damage to normal cells .
- Comparative Studies with Other Nitrosamines : Research has compared this compound with other nitrosamines, revealing that structural modifications can significantly influence mutagenicity and biological activity. For instance, variations in the chloroalkyl substituent have been shown to affect the compound's reactivity and efficacy as an anticancer agent .
Comparative Data Table
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Nitroso-N-methyl-4-aminobutyric Acid | Nitrosamine | Contains a methyl group instead of chlorinated alkyl |
| N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine | Nitrosamine | Shorter carbon chain compared to 4-chlorobutylamine |
| N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine | Nitrosamine | Features a two-carbon chain; different reactivity |
| N-Nitroso-N-ethyl-3-aminopropane | Nitrosamine | Ethyl group; lacks chlorinated substituents |
| This compound | Nitrosamine | Unique chloroalkyl substituent enhances reactivity |
Case Study 1: Mechanistic Insights into DNA Damage
A study utilized electrophoresis techniques to assess the extent of DNA cross-linking induced by this compound. Results demonstrated a dose-dependent relationship between the concentration of the compound and the level of cross-linking observed in plasmid DNA, highlighting its potential as a model for understanding DNA damage mechanisms in cancer biology .
Case Study 2: Predictive Models for Carcinogenicity
Research employing computer-assisted structure-activity relationship (SAR) studies has identified molecular descriptors that correlate with the carcinogenic potential of nitrosamines, including this compound. This predictive modeling has achieved high accuracy rates in distinguishing between carcinogenic and non-carcinogenic compounds, emphasizing the utility of such approaches in evaluating new chemical entities .
Mechanism of Action
The mechanism of action of N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine involves its interaction with cellular components, leading to DNA damage and potential carcinogenesis. The compound can form adducts with DNA, causing mutations and disrupting normal cellular processes . The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine and related nitrosamines:
Key Observations :
- Similar halogenated nitrosamines exhibit stronger halogen-halogen interactions in crystal lattices, influencing stability .
Carcinogenic Potency and Metabolic Activation
- The acetoxymethyl group likely acts as a "pro-carcinogen," requiring metabolic activation (e.g., esterase hydrolysis) to release reactive alkylating agents .
- N-Nitrosodimethylamine (NDMA): A benchmark carcinogen with well-documented mechanisms, including cytochrome P450-mediated activation to methylating agents. Epidemiological studies associate maternal NDMA exposure with childhood brain tumors (odds ratio: 1.5–3.4) .
- N-Ethyl-N-nitrosobutylamine: Longer alkyl chains may slow metabolic breakdown, prolonging systemic exposure. However, reduced electrophilicity compared to methyl or acetoxymethyl derivatives could lower carcinogenicity .
Biological Activity
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine is a member of the nitrosamine family, known for its potential carcinogenic and mutagenic properties. This compound exhibits significant biological activity, particularly in the context of DNA interaction and cross-linking, which are critical mechanisms in cancer development and treatment. This article explores the synthesis, biological properties, mutagenicity, and potential therapeutic applications of this compound.
This compound can be synthesized through the reaction of 4-chlorobutylamine with nitrous acid. The presence of the chloro group is significant as it enhances the compound's reactivity and biological activity. The structure can be represented as follows:
Mutagenicity
Research indicates that N-nitroso compounds, including this compound, exhibit direct mutagenic effects on DNA. In studies using Salmonella typhimurium strains (TA1535 and TA92), this compound demonstrated significant mutagenic activity. The presence of the chloro group was found to enhance this activity compared to non-chlorinated analogs, suggesting that it promotes DNA alkylation and subsequent mutations .
DNA Alkylation and Cross-Linking
The biological mechanism underlying the activity of this compound involves DNA alkylation, where it forms adducts with nucleophilic sites on DNA. This process can lead to interstrand cross-linking, which inhibits DNA replication and transcription, ultimately resulting in cytotoxic effects . The formation of such cross-links is a hallmark of several chemotherapeutic agents, making this compound a candidate for further investigation as a potential antitumor agent.
Case Studies
- Mutagenicity Assays : In a series of assays conducted on various bacterial strains, this compound was shown to induce mutations at a higher rate than its non-chlorinated counterparts. Specifically, it was observed that strains deficient in certain DNA repair mechanisms exhibited heightened sensitivity to the compound's mutagenic effects .
- Cross-Linking Activity : A study demonstrated that chlorinated nitrosamines like this compound could effectively form cross-links with plasmid DNA. This property was compared to established antitumor agents such as chloroethylnitrosoureas, suggesting a similar mechanism of action in targeting cancer cells .
Comparative Biological Activity
The following table summarizes the biological activities of various nitrosamines, including this compound:
| Compound Name | Mutagenicity | Cross-Linking Activity | Potential Antitumor Activity |
|---|---|---|---|
| This compound | High | Yes | Yes |
| N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine | Moderate | Yes | Yes |
| N-Nitroso-N-(acetoxymethyl)-propylamine | Low | No | No |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine in complex biological or environmental matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to enhance specificity and accuracy. For example, deuterated analogs of structurally similar N-nitroso compounds (e.g., N-Nitroso-N-methyl-4-aminobutyric acid) can be employed as reference standards to correct for matrix effects . Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) may also be suitable for volatile derivatives, as demonstrated in protocols for other nitrosamines .
Q. How should researchers ensure stability during storage and handling of this compound?
- Methodological Answer : Store the compound at -20°C or below in amber vials to minimize photodegradation and thermal decomposition. For short-term use, refrigeration (0–6°C) under inert gas (e.g., argon) is advised to prevent hydrolysis of the acetoxymethyl group. Stability studies should include periodic purity checks via high-performance liquid chromatography (HPLC) with UV detection at 230–250 nm, referencing degradation profiles of analogous N-nitroso compounds .
Q. What synthetic routes are validated for this compound?
- Methodological Answer : Nitrosation of the precursor amine (N-(acetoxymethyl)-4-chlorobutylamine) using sodium nitrite under acidic conditions (pH 2–3) at 0–5°C is a standard approach. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Purify the product via silica gel column chromatography, as described for structurally related N-nitroso carbamates .
Advanced Research Questions
Q. How can conflicting data on the carcinogenicity of this compound be resolved?
- Methodological Answer : Conduct comparative in vitro (Ames test, micronucleus assay) and in vivo (rodent bioassays) studies under controlled metabolic activation conditions. Address discrepancies by analyzing batch-specific impurities (e.g., residual nitrosating agents) using GC-MS headspace analysis . Cross-reference findings with epidemiological data from structurally similar nitrosamines, such as N-Nitrosodimethylamine, to contextualize risk thresholds .
Q. What mechanistic pathways explain the in situ formation of this compound in pharmaceutical formulations?
- Methodological Answer : The compound may form via nitrosation of tertiary amines (e.g., 4-chlorobutylamine derivatives) in the presence of nitrite contaminants under acidic conditions. Use kinetic studies with varying pH, temperature, and nitrite concentrations to model reaction rates. Inhibitors like ascorbic acid (0.1–1.0% w/v) can suppress nitrosation, as validated for other N-nitroso impurities in drug products .
Q. What experimental strategies mitigate false positives/negatives in quantifying trace levels of this compound?
- Methodological Answer : Implement orthogonal validation using two independent methods (e.g., LC-MS/MS and GC-NPD) to confirm detection limits (≤1 ppb). Spike recovery studies in representative matrices (e.g., groundwater, biological fluids) should account for matrix interference, as outlined in EPA Method 8270 for nitrosamine analysis . Use deuterated internal standards to correct for ion suppression/enhancement in MS-based workflows .
Q. How do structural modifications (e.g., acetoxymethyl vs. methyl groups) influence the metabolic activation of this nitrosamine?
- Methodological Answer : Compare metabolic pathways using liver microsome assays (human/rodent) with LC-high-resolution MS to track metabolite profiles. The acetoxymethyl group may undergo esterase-mediated hydrolysis to generate reactive intermediates, analogous to N-Nitroso-N-methyl-4-aminobutyric acid derivatives . Cross-validate findings with computational models (e.g., QSAR) to predict bioactivation potential .
Data Interpretation and Validation
Q. What statistical approaches are optimal for dose-response modeling of this compound toxicity?
- Methodological Answer : Apply benchmark dose (BMD) modeling with log-probit or Weibull distributions to estimate low-dose risks. Use Bayesian hierarchical models to integrate in vitro and in vivo data, reducing uncertainty in extrapolation. Reference IARC guidelines on nitrosamine carcinogenicity for threshold-setting .
Q. How should researchers validate analytical methods for regulatory compliance?
- Methodological Answer : Follow ICH Q2(R1) guidelines, including parameters like linearity (R² ≥0.995), precision (RSD ≤15%), and accuracy (80–120% recovery). Include stability-indicating assays (e.g., forced degradation under heat/light) and cross-validate with independent labs using blinded samples, as recommended in EMA/CHMP nitrosamine guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
